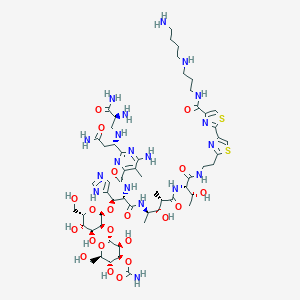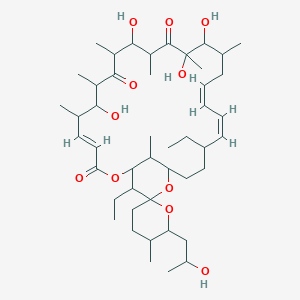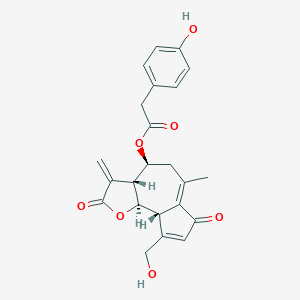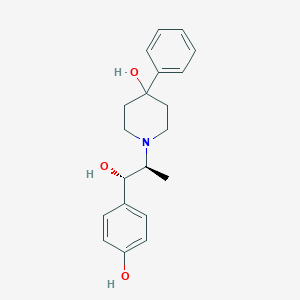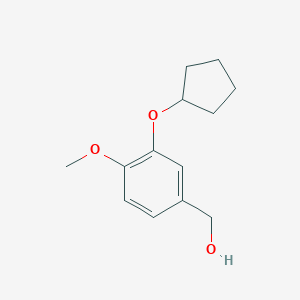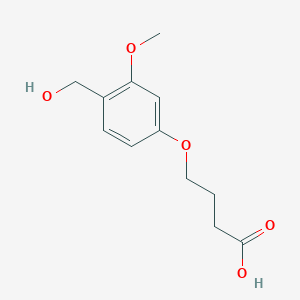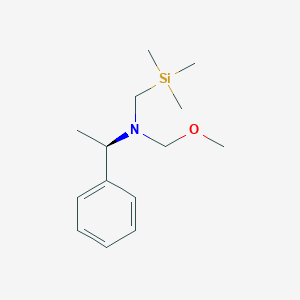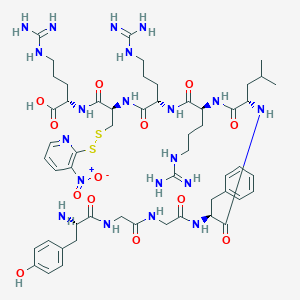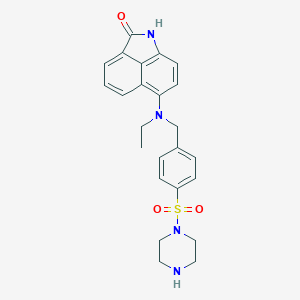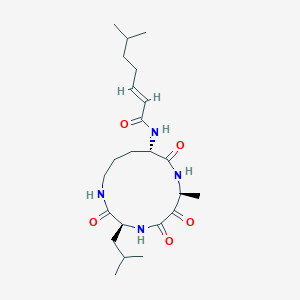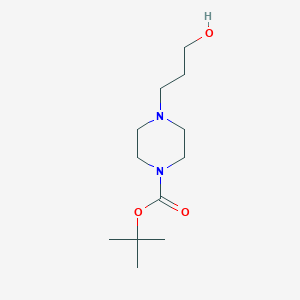
Silicopropane
Übersicht
Beschreibung
Silicopropane, also known as Trisilane, is a compound with the formula H8Si3 . It is also referred to as Trisilicane, Trisilicon octahydride, and Trisilicopropane .
Synthesis Analysis
Silicopropane can be synthesized through the Friedel–Crafts alkylation reaction of dimethyldiphenylsilane as the monomer and formaldehyde dimethyl acetal as the external cross-linker . This process results in the creation of silane-based hyper-cross-linked porous polymers .Molecular Structure Analysis
The molecular structure of Silicopropane consists of three silicon atoms and eight hydrogen atoms . The molecular weight of Silicopropane is 92.3200 .Chemical Reactions Analysis
Silicopropane can undergo various chemical reactions. For instance, it can be used in the creation of silane-based hyper-cross-linked porous polymers . These polymers have applications in gas storage and water treatment .Physical And Chemical Properties Analysis
Silicopropane is a liquid substance . Its molecular weight is 92.3200 . The ionization energy of Silicopropane is between 9.20 and 9.87 eV .Wissenschaftliche Forschungsanwendungen
Clouds and Reproducibility in Scientific Experiments : Research supported by computing techniques, including in silico experiments, plays a crucial role in the reproducibility and robustness of scientific methods. Cloud computing can aid in preserving simulation programs and data for long-term reproducibility in such experiments (de Oliveira, de Oliveira, & Mattoso, 2017).
In Silico Toxicology in Pharmaceutical Sciences : The use of in silico technologies for predicting toxicological endpoints and metabolism of pharmaceutical substances is of high interest. This approach enhances product development and safety evaluations in pharmaceuticals (Valerio, 2009).
Applications of Chemoinformatics : Chemoinformatics, an in silico technology, is employed in chemistry-related research, including molecular design and structural identification. It combines computer science, mathematics, and chemistry for solving chemical problems (Xu et al., 2013).
In Silico Screening for Geroprotective Drugs : An in silico method has been proposed for screening and ranking potential geroprotective drugs, evaluating changes in signaling pathways involved in aging and longevity (Zhavoronkov et al., 2014).
In Silico Drug Discovery from Medicinal Plants : In silico methods have been recognized for their usefulness in drug discovery, especially in studying therapeutic effects of medicinal plants beyond their traditional use (Lagunin et al., 2014).
Alternative Models in Drug Discovery and Development : The use of alternative models, including in silico analysis, has grown, reducing the need for mammalian models in drug discovery (Freires et al., 2017).
In Silico Pharmacology for Drug Discovery : Computational methods in pharmacology, including in silico techniques, have been developed for hypothesis development and testing, contributing significantly to drug discovery (Ekins, Mestres, & Testa, 2007).
In Silico Cancer Research : In silico techniques, integrating diverse data sets and algorithms, are vital for understanding cancer, offering accuracy comparable to biological assays (Jean-Quartier et al., 2018).
Safety And Hazards
Eigenschaften
InChI |
InChI=1S/Si3/c1-3-2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBILFZWSTSXODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si]=[Si]=[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80849378, DTXSID80884426 | |
| Record name | Trisil-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid with an irritating odor; [Matheson Tri-Gas MSDS] | |
| Record name | Trisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18436 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trisilane | |
CAS RN |
7783-26-8, 90968-71-1 | |
| Record name | Trisilane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trisil-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80849378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T3A75Z4ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



